Event-Free Survival (EFS) in Pediatric ALL: 6-MP vs. 6-TG Head-to-Head Comparison from CCG-1952
In the Children's Oncology Group CCG-1952 randomized trial (n=2027) comparing oral 6-MP (n=1010) to oral 6-TG (n=1017) as maintenance therapy for standard-risk pediatric ALL, 6-TG demonstrated a statistically significant improvement in 7-year event-free survival (EFS) compared to 6-MP (84.1% ± 1.8% vs. 79.0% ± 2.1%; P = 0.004 log rank). However, overall survival (OS) at 7 years was not significantly different between the two arms (91.9% ± 1.4% for TG vs. 91.2% ± 1.5% for MP; P = 0.6 log rank) [1]. Critically, 257 patients (25%) randomized to 6-TG developed veno-occlusive disease (VOD) or disproportionate thrombocytopenia, necessitating a permanent switch to 6-MP [1]. The EFS advantage for 6-TG was driven primarily by outcomes in male patients receiving the higher initial 6-TG dose (60 mg/m²/day), with a relative hazard rate (RHR) of 0.65 (P = 0.002) [1]. This trial establishes that while 6-TG offers a modest EFS benefit, its use is limited by prohibitive hepatotoxicity, making 6-MP the safer standard for maintenance in this population.
| Evidence Dimension | 7-Year Event-Free Survival (EFS) |
|---|---|
| Target Compound Data | 79.0% (± 2.1%) |
| Comparator Or Baseline | 6-Thioguanine (6-TG): 84.1% (± 1.8%) |
| Quantified Difference | Absolute EFS difference: +5.1% favoring 6-TG (P = 0.004). OS difference: +0.7% (P = 0.6, NS). |
| Conditions | Randomized phase III trial (CCG-1952) in children with standard-risk ALL (n=2027). Oral dosing: 6-MP 75 mg/m²/day; 6-TG starting at 60 mg/m²/day, later reduced to 50 mg/m²/day. |
Why This Matters
Procurement of 6-MP is justified by a superior hepatic safety profile, with 25% of 6-TG patients experiencing VOD and requiring crossover, thereby avoiding costly management of severe adverse events.
- [1] Stork LC, Matloub Y, Broxson E, et al. Oral 6-mercaptopurine versus oral 6-thioguanine and veno-occlusive disease in children with standard-risk acute lymphoblastic leukemia: Report of the Children's Oncology Group CCG-1952 clinical trial. Blood. 2010;115(14):2740-2748. DOI: 10.1182/blood-2009-07-230656. View Source
